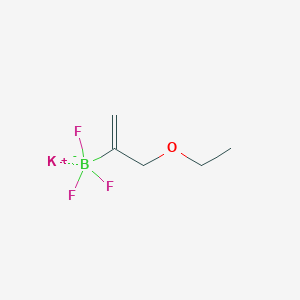

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Vue d'ensemble

Description

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . Another method includes the hydroboration of alkenes using pyridine borane complexes, which can selectively afford the desired trifluoroborate salts .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry to improve the efficiency and scalability of the synthesis process. This method allows for the large-scale preparation of these compounds with improved yields and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: It can be reduced to form boranes or other reduced boron species.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong Lewis acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, making the compound highly versatile in synthetic applications .

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Synthetic Applications

Cross-Coupling Reactions

One of the primary applications of potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the electrophilicity of the compound, allowing it to participate effectively in forming carbon-carbon bonds with various nucleophiles. This capability is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Nucleophilic Additions

The compound can also undergo nucleophilic addition reactions due to the presence of the double bond in its structure. This feature allows it to react with electrophiles, facilitating the formation of new carbon-carbon bonds and contributing to the development of diverse organic compounds.

Research into this compound has shown promising results in various synthetic methodologies:

Study on Reaction Conditions Optimization

A study focused on optimizing reaction conditions for using this compound in cross-coupling reactions demonstrated that adjusting parameters such as temperature and solvent can significantly enhance yields and selectivity. The findings indicated that using polar aprotic solvents improved the solubility and reactivity of the compound, leading to higher product yields .

Biological Activity Exploration

Another area of research explored the potential biological activities of this compound. Interaction studies have revealed that this compound can participate in reactions relevant to medicinal chemistry, such as alkynylation processes that may lead to novel drug candidates .

Mécanisme D'action

The mechanism of action of potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate involves its ability to act as a nucleophilic partner in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions include the palladium catalyst and the boron-containing intermediates formed during the reaction .

Comparaison Avec Des Composés Similaires

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:

Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.

Potassium methyltrifluoroborate: Another commonly used organotrifluoroborate with distinct reactivity patterns.

Potassium vinyltrifluoroborate: Known for its use in the synthesis of vinyl-containing compounds.

The uniqueness of this compound lies in its ability to form stable intermediates and its versatility in various synthetic applications, making it a valuable reagent in both academic and industrial research .

Activité Biologique

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate (CAS: 1376707-98-0) is a compound that has garnered attention in the field of organic chemistry, particularly in synthetic applications. However, its biological activity is less documented and warrants a comprehensive examination. This article aims to explore the biological implications, potential therapeutic applications, and relevant studies associated with this compound.

- Molecular Formula : CHBFK

- Molecular Weight : 192.029 g/mol

- Purity : 95%

This compound can be synthesized through various methods, typically involving the reaction of trifluoroborate salts with appropriate alkenes. The mechanism often involves the formation of a boron-centered radical that can participate in cross-coupling reactions or other transformations.

Study 1: Anti-inflammatory Effects

In a study investigating the effects of boron compounds on macrophage activation, it was found that certain trifluoroborates could inhibit pro-inflammatory cytokine production. This suggests that this compound may possess similar properties, warranting further exploration in models of chronic inflammation.

Study 2: Cytotoxicity in Cancer Models

A comparative analysis of various organoboron compounds revealed that those with trifluoroborate groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of cellular metabolism, highlighting a potential pathway for therapeutic application.

Study 3: Neuroprotective Properties

Investigations into neuroinflammatory conditions indicated that certain boron compounds could reduce microglial activation and subsequent neuronal damage. Given the structural similarities, this compound may also offer neuroprotective benefits.

Data Table: Comparative Biological Activity

Propriétés

IUPAC Name |

potassium;3-ethoxyprop-1-en-2-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGOHRUYLDKTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)COCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.